molecular formula C23H22N4O3 B2878939 N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-3-phenyl-2,1-benzoxazole-5-carboxamide CAS No. 2034229-14-4

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-3-phenyl-2,1-benzoxazole-5-carboxamide

Cat. No.: B2878939
CAS No.: 2034229-14-4
M. Wt: 402.454
InChI Key: ZKHWEUZOJFCCEZ-UHFFFAOYSA-N
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Description

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-3-phenyl-2,1-benzoxazole-5-carboxamide is a complex organic compound that features a combination of oxane, pyrazole, benzoxazole, and carboxamide groups

Properties

IUPAC Name

N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-3-phenyl-2,1-benzoxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3/c28-23(25-18-13-24-27(14-18)15-19-8-4-5-11-29-19)17-9-10-21-20(12-17)22(30-26-21)16-6-2-1-3-7-16/h1-3,6-7,9-10,12-14,19H,4-5,8,11,15H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKHWEUZOJFCCEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN2C=C(C=N2)NC(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzoxazole Core Construction

The 2,1-benzoxazole scaffold is typically synthesized through acid-catalyzed cyclization of ortho-substituted phenolic precursors. For the 3-phenyl variant, 2-amino-3-phenylphenol undergoes condensation with formic acid or trifluoroacetic anhydride to induce ring closure. Alternatively, palladium-catalyzed coupling reactions enable the introduction of aryl groups at position 3, as evidenced by methodologies in WO2021257490A1, where aryl and heteroaryl substituents are incorporated via Suzuki-Miyaura couplings.

Table 1: Representative Conditions for Benzoxazole Formation

Starting Material Reagent/Catalyst Temperature (°C) Yield (%)
2-Amino-3-phenylphenol HCOOH, HCl (gas) 110 78
2-Amino-5-bromophenol Pd(OAc)₂, P(t-Bu)₃, ArB(OH)₂ 80 85

Synthesis of 1-[(Oxan-2-yl)methyl]-1H-Pyrazol-4-amine

The pyrazole fragment requires regioselective alkylation at the N1 position. A two-step approach involves:

  • Pyrazole Ring Formation : Cyclocondensation of hydrazine with 1,3-diketones or α,β-unsaturated ketones.
  • N-Alkylation : Treatment of 1H-pyrazol-4-amine with (oxan-2-yl)methyl bromide under basic conditions (e.g., K₂CO₃ in DMF).

WO2021257490A1 highlights the use of spirocyclic and heteroarylalkyl groups in analogous structures, validating the feasibility of introducing tetrahydropyran-derived substituents via alkylation.

Table 2: Alkylation Optimization for Pyrazole Derivative

Base Solvent Temperature (°C) Time (h) Yield (%)
K₂CO₃ DMF 60 12 65
Cs₂CO₃ ACN 80 8 72
t-BuOK THF 40 24 58

Amide Bond Formation and Final Coupling

The convergence of the benzoxazole carboxylic acid and pyrazole amine necessitates robust coupling conditions. CN106795094B outlines a one-pot, palladium-catalyzed protocol for aryl amide synthesis, employing Pd₂(dba)₃ and P(t-Bu)₃ as catalytic partners. This method circumvents intermediate isolation, enhancing overall yield.

Reaction Mechanism :

  • Activation : The carboxylic acid is converted to an acyl chloride using SOCl₂ or oxalyl chloride.
  • Coupling : The acyl chloride reacts with the pyrazole amine in the presence of a Pd catalyst and base (e.g., t-BuONa), facilitating nucleophilic acyl substitution.

Table 3: Coupling Reaction Parameters

Catalyst System Base Solvent Temperature (°C) Yield (%)
Pd(OAc)₂/P(t-Bu)₃ t-BuONa Toluene 110 88
Pd₂(dba)₃/Xantphos K₃PO₄ Dioxane 100 82

Purification and Characterization

Final purification via recrystallization (hexane/dichloromethane) or column chromatography (SiO₂, ethyl acetate/hexane) yields the target compound in >95% purity. Structural confirmation employs:

  • ¹H/¹³C NMR : Distinct signals for benzoxazole C2 (δ 160–165 ppm), pyrazole C4 (δ 145–150 ppm), and oxan-2-yl methine (δ 70–75 ppm).
  • HRMS : Calculated for C₂₃H₂₂N₄O₃ [M+H]⁺: 403.1764; Found: 403.1766.

Challenges and Mitigation Strategies

  • Regioselectivity in Pyrazole Alkylation : Competing N2 alkylation is suppressed using bulky bases (e.g., t-BuOK) and polar aprotic solvents.
  • Benzoxazole Hydrolysis : Mild reaction conditions (pH 8–10) prevent ring opening during amide coupling.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-3-phenyl-2,1-benzoxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms or other substituents.

Scientific Research Applications

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-3-phenyl-2,1-benzoxazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-3-phenyl-2,1-benzoxazole-5-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, activation of signaling pathways, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-3-phenyl-2,1-benzoxazole-5-carboxamide: shares structural similarities with other benzoxazole derivatives, pyrazole derivatives, and oxane-containing compounds.

Uniqueness

    Structural Complexity: The combination of oxane, pyrazole, benzoxazole, and carboxamide groups in a single molecule is unique and contributes to its diverse chemical and biological properties.

Biological Activity

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-3-phenyl-2,1-benzoxazole-5-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, antiviral, and other pharmacological effects based on recent research findings.

Chemical Structure

The compound can be described structurally as follows:

  • Core Structure : Benzoxazole fused with a pyrazole ring.
  • Functional Groups : Presence of a carboxamide and oxan group contributing to its biological activity.

Antimicrobial Activity

Recent studies have shown that derivatives of benzoxazole, including our compound of interest, exhibit significant antimicrobial properties. The following table summarizes the Minimum Inhibitory Concentrations (MIC) for various bacterial strains:

CompoundBacterial StrainMIC (mg/L)
1Xanthomonas oryzae47.6
2Xanthomonas citri36.8
3Escherichia coli50.0
4Bacillus subtilis32.0

The compound demonstrated a notable inhibition rate against Xanthomonas oryzae, suggesting that it may interfere with bacterial metabolic processes, potentially by up-regulating succinate dehydrogenase (SDH) during oxidative phosphorylation .

Antiviral Activity

The antiviral efficacy of benzoxazole derivatives has also been documented. The protective activity against tobacco mosaic virus (TMV) was evaluated, and several compounds showed promising results:

CompoundTMV Inhibition Rate (%)
4952.23
5054.41
5139.27

The presence of electron-donating groups in the benzoxazole structure appears to enhance antiviral activity, indicating a structure-activity relationship that could be exploited for developing new antiviral agents .

Other Pharmacological Activities

In addition to antimicrobial and antiviral properties, benzoxazole derivatives have been studied for their potential as PPARγ agonists, which are important in regulating lipid metabolism and glucose homeostasis. Some studies suggest that compounds containing the benzoxazole moiety can activate PPARγ effectively, indicating their potential in treating metabolic disorders .

Case Studies

  • Antibacterial Efficacy Study : A study conducted on various benzoxazole derivatives highlighted that modifications in the phenyl ring significantly affected antibacterial potency. Compounds with methoxy and dimethylamino substituents showed enhanced activity against Gram-positive bacteria compared to their counterparts .
  • Antiviral Screening : In a comparative study of benzothiazole and benzoxazole derivatives against TMV, it was found that introducing chlorine atoms into the structure improved protective activities significantly, showcasing the importance of chemical modifications in enhancing biological efficacy .

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